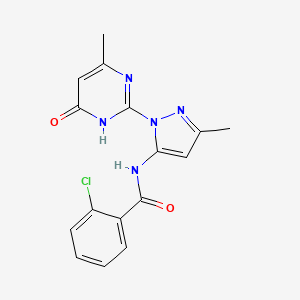

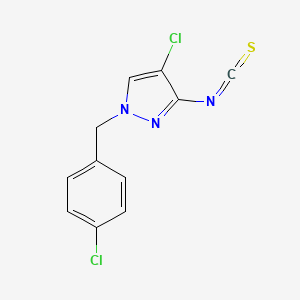

![molecular formula C8H12O2 B2706773 (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one CAS No. 1932054-28-8](/img/structure/B2706773.png)

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in various industries such as perfumery, flavoring, and pharmaceuticals. The unique structure of menthone makes it an important intermediate for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Norcantharidin (NCTD), related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, showcases potential as an anticancer agent. Its derivatives, through structural modification, exhibit promising anticancer activities by inhibiting protein phosphatases 1, 2A, 2B, and 5. This leads to reduced side effects like myelosuppression, indicating NCTD as a significant lead compound for cancer therapy development (Deng & Tang, 2011).

Selective Catalytic Oxidation of Cyclohexene

The chemical industry benefits from the oxidation products of cyclohexene, such as 7-oxabicyclo[4.1.0]heptane, which are key intermediates in various applications. Controlled and selective catalytic oxidation processes that yield these products are of significant value, highlighting the importance of research for efficient synthesis methods in both academic and industrial settings (Cao et al., 2018).

Psychedelics and Anti-inflammatory Properties

Emerging research suggests a role for serotonin 5-HT2A receptor agonists, including compounds structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, in treating inflammatory disorders. Activation of the 5-HT2A receptor has shown potent anti-inflammatory effects in animal models, indicating a novel therapeutic approach for inflammation-related conditions (Flanagan & Nichols, 2018).

Aromatization in Chemical Synthesis

The aromatization of cycloheptane and similar compounds over platinum-alumina catalysts demonstrates the importance of these reactions in producing aromatic hydrocarbons. This process, differing from that over chromia-alumina catalysts, provides insights into the mechanism of hydrocarbon transformation, crucial for chemical synthesis and industrial applications (Pines & Nogueira, 1981).

Norbornane Compounds in Drug Research

Norbornane compounds, structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, have gained interest in pharmaceutical research due to their unique molecular shape and fixed position of substituents. These compounds are studied for their potential medicinal uses and serve as models for understanding structure-activity relationships (Buchbauer & Pauzenberger, 1991).

Eigenschaften

IUPAC Name |

(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUYIUUEKIEMMA-IYSWYEEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@@H](C1=O)CCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)

![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)